Cas no 1806798-91-3 (6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid)

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid
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- インチ: 1S/C7H3F2I2NO2/c8-6(9)3-1-2(10)4(11)5(12-3)7(13)14/h1,6H,(H,13,14)
- InChIKey: HBEWEZKKCUTDOS-UHFFFAOYSA-N
- SMILES: IC1C(=CC(C(F)F)=NC=1C(=O)O)I
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- XLogP3: 2.7
- トポロジー分子極性表面積: 50.2
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071746-1g |
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |
1806798-91-3 | 97% | 1g |
$1,460.20 | 2022-03-31 | |
Alichem | A029071746-250mg |
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |
1806798-91-3 | 97% | 250mg |
$504.00 | 2022-03-31 | |
Alichem | A029071746-500mg |
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |
1806798-91-3 | 97% | 500mg |
$782.40 | 2022-03-31 |
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acidに関する追加情報
Introduction to 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid (CAS No. 1806798-91-3)
6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806798-91-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of multiple functional groups, including two iodine atoms at the 3 and 4 positions and a difluoromethyl group at the 6 position, as well as a carboxylic acid moiety at the 2 position, makes this molecule a promising candidate for further exploration in synthetic chemistry and therapeutic applications.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively studied in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. The iodine substituents at the 3 and 4 positions of the pyridine ring introduce additional reactivity, allowing for various chemical modifications that can be exploited in medicinal chemistry. These modifications can include cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel antiviral and anticancer agents. The structural features of 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid make it an attractive scaffold for such applications. For instance, studies have demonstrated that pyridine derivatives can interfere with viral replication by inhibiting key enzymes or binding to viral proteins. The difluoromethyl group, in particular, has been shown to improve pharmacokinetic properties by reducing susceptibility to metabolic degradation. This has led to its incorporation into several drug candidates that are currently undergoing preclinical evaluation.
Moreover, the iodine atoms in this compound provide handles for further functionalization, enabling the synthesis of a wide range of derivatives with tailored biological activities. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at specific positions on the pyridine ring. Such modifications have been explored in the development of small-molecule inhibitors targeting various disease pathways. The carboxylic acid group at the 2 position also offers opportunities for derivatization into esters or amides, which can influence solubility and bioavailability.
One of the most compelling aspects of 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid is its potential as a building block for drug discovery programs. Its unique structural motif allows for diverse chemical transformations while maintaining core pharmacophoric elements that are known to interact with biological targets. Researchers have leveraged this compound to develop inhibitors of enzymes involved in cancer metabolism and signal transduction pathways. The difluoromethyl group's role in enhancing binding affinity has been particularly emphasized in studies targeting protein kinases, which are often overexpressed in cancer cells.
The pharmaceutical industry has shown considerable interest in pyridine derivatives due to their broad spectrum of biological activities. 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid exemplifies how structural complexity can be harnessed to develop molecules with enhanced therapeutic potential. By incorporating fluorinated groups and halogenated aromatic rings, this compound exhibits properties that make it an excellent candidate for further optimization. Preclinical studies have begun to explore its efficacy against various diseases, with initial results suggesting promising activity in models of inflammation and tumor growth.
The synthesis of 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include halogenation reactions to introduce the iodine substituents at the 3 and 4 positions of the pyridine ring, followed by electrophilic aromatic substitution to install the difluoromethyl group at the 6 position. The final step typically involves carboxylation at the 2 position through methods such as lithiation followed by quenching with carbon dioxide.
In conclusion,6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid (CAS No. 1806798-91-3) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features—combining a difluoromethyl group with diiodinated pyridine rings—make it an invaluable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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